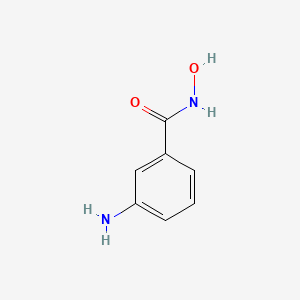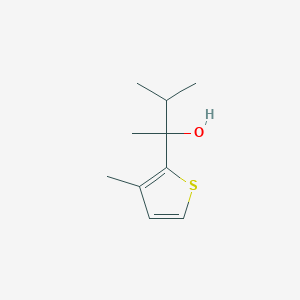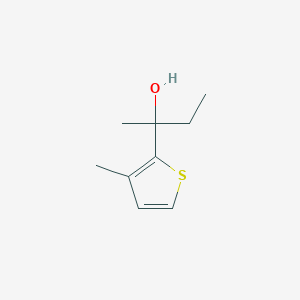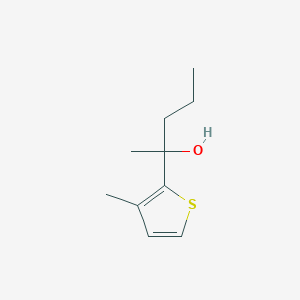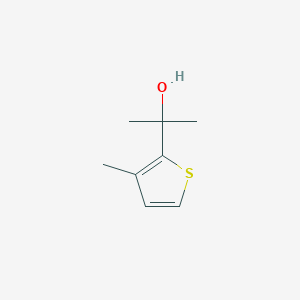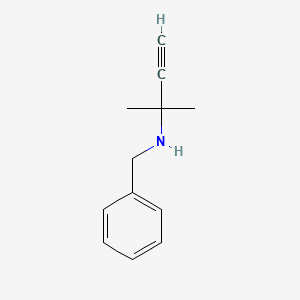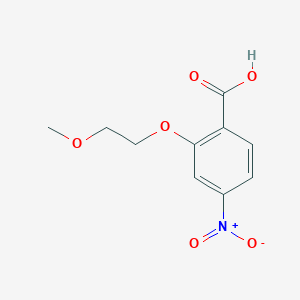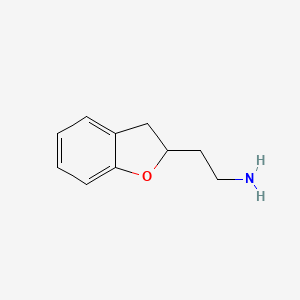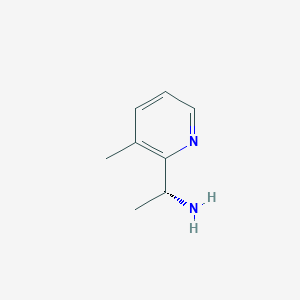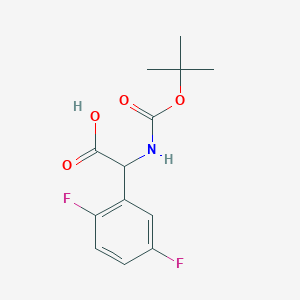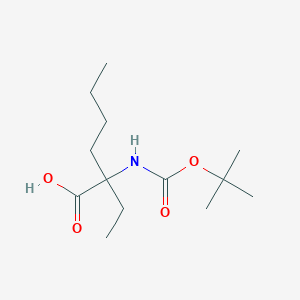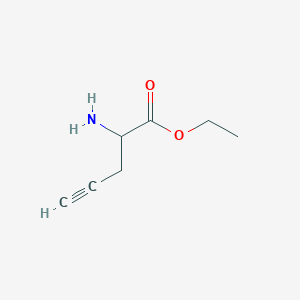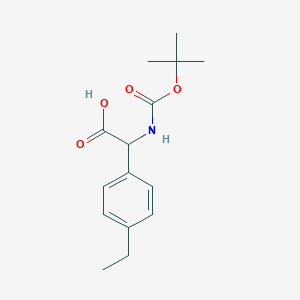
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid is a chemical compound that features a Boc-protected amino group and a phenyl ring with an ethyl substituent
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an organic solvent like dichloromethane (DCM).
Coupling Reaction: The phenyl ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid derivative of the phenyl group with an appropriate halide under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistency and scalability.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through various organic reactions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid (HNO₃) or halogens (Br₂, Cl₂) in the presence of a catalyst.
Reduction: Reagents like hydrogen (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides in the presence of a base or nucleophile.
Major Products Formed:
Nitro Compounds: From nitration reactions.
Halogenated Compounds: From halogenation reactions.
Amines: From reduction of the Boc-protected amine.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amino group makes it a versatile intermediate in peptide synthesis and other applications requiring selective deprotection.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biological research.
Medicine: Potential applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various chemicals, including polymers and other materials.
Mechanism of Action
The mechanism by which 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-(Boc-amino)ethyl bromide: Similar in having a Boc-protected amino group but with an ethyl bromide side chain.
2-(Boc-amino)ethanethiol: Similar in having a Boc-protected amino group but with a thiol group instead of a carboxylic acid.
Uniqueness: 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid is unique due to its combination of a phenyl ring with an ethyl substituent and a Boc-protected amino group. This combination provides specific reactivity and binding properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGAVNEABASRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
